REACTION_CXSMILES
|
COC1C=C(C)C=CC=1C[N:6]([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1)C(=O)C(N)=O.[CH3:26][O:27][C:28]1[CH:40]=[C:39]([CH3:41])[CH:38]=[CH:37][C:29]=1[CH2:30][NH:31][C:32](=[O:36])[C:33]([O-:35])=O>[Ni]>[CH3:26][O:27][C:28]1[CH:40]=[C:39]([CH3:41])[CH:38]=[CH:37][C:29]=1[CH2:30][NH:31][C:32](=[O:36])[C:33]([NH:6][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1)=[O:35]
|
Name
|
compound 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N′-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl) oxalamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CN(C(C(=O)N)=O)CCC2=NC=C(C=C2)C)C=CC(=C1)C
|
Name
|
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CNC(C(=O)[O-])=O)C=CC(=C1)C
|
Name
|
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(CNC(C(=O)[O-])=O)C=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This method resulted in an improved yield of 85% when
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(CNC(C(=O)NCCC2=NC=C(C=C2)C)=O)C=CC(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |